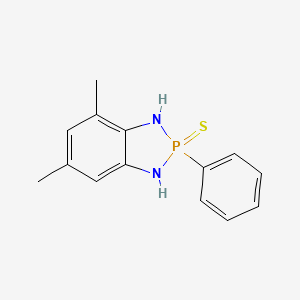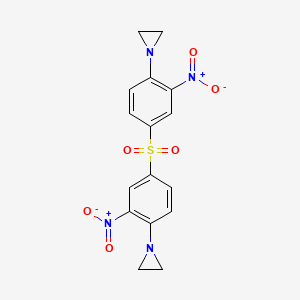
3,4-Epoxyoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Epoxyoctane is an organic compound with the molecular formula C₈H₁₆O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Epoxyoctane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3-octene with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Epoxyoctane undergoes various types of chemical reactions, including:
Ring-opening reactions: The strained three-membered ring of the epoxide is highly reactive and can be opened by nucleophiles, such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: The compound can be further oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction of this compound can yield alcohols.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Diols: Formed from ring-opening reactions with water
Ethers: Formed from ring-opening reactions with alcohols
Amino alcohols: Formed from ring-opening reactions with amines
Carbonyl compounds: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
3,4-Epoxyoctane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Epoxyoctane primarily involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Epoxyoctane
- 2,3-Epoxyoctane
- 1,2-Epoxyhexane
- 1,2-Epoxybutane
Comparison
3,4-Epoxyoctane is unique due to the position of the epoxide ring on the carbon chain. This positioning affects its reactivity and the types of products formed during chemical reactions. For example, 1,2-Epoxyoctane and 2,3-Epoxyoctane have the epoxide ring closer to the end of the carbon chain, which can influence the steric and electronic properties of the compound, leading to different reaction outcomes .
Eigenschaften
CAS-Nummer |
27415-21-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-butyl-3-ethyloxirane |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8-7(4-2)9-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
QKHUXWLXTLMABH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(O1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)









![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
